molecular formula C9H4BrF3N2O B8393622 2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)-

2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)-

Cat. No.: B8393622
M. Wt: 293.04 g/mol
InChI Key: APXLGJBJPFSNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)- is a useful research compound. Its molecular formula is C9H4BrF3N2O and its molecular weight is 293.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinoxalinone, 8-bromo-3-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4BrF3N2O

Molecular Weight

293.04 g/mol

IUPAC Name

8-bromo-3-(trifluoromethyl)-1H-quinoxalin-2-one

InChI

InChI=1S/C9H4BrF3N2O/c10-4-2-1-3-5-6(4)15-8(16)7(14-5)9(11,12)13/h1-3H,(H,15,16)

InChI Key

APXLGJBJPFSNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=N2)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromobenzene-1,2-diamine (1.00 g, 5.35 mmol, CombiBlocks, Inc., San Diego, Calif.) and methyl 3,3,3-trifluoro-2-oxopropanoate (0.655 mL, 6.42 mmol; Alfa Aesar, Ward Hill, Mass.) in EtOH (15 mL) was stirred at reflux under argon for 17 h. The mixture was concentrated in vacuo. Purification by silica gel (0-70% EtOAc/Hexanes) provided 8-bromo-3-(trifluoromethyl)quinoxalin-2(1H)-one (224b, 29% yield) as a tan solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 12.43 (1H, br. s.), 8.04 (1H, d, J=7.8 Hz), 7.95 (1H, d, J=8.2 Hz), 7.38 (1H, t, J=7.9 Hz). 19F NMR (377 MHz, DMSO-d6) δ ppm −68.44 (3F, br. s.). MS (ESI, pos. ion) m/z: 293.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.655 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.